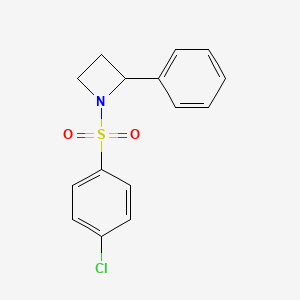
1-(4-Chlorobenzene-1-sulfonyl)-2-phenylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Chlorophenyl)sulfonyl)-2-phenylazetidine is an organic compound characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring and a phenylazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chlorophenyl)sulfonyl)-2-phenylazetidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylazetidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-azetidine bond. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Chlorophenyl)sulfonyl)-2-phenylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-((4-Chlorophenyl)sulfonyl)-2-phenylazetidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-2-phenylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the phenylazetidine moiety may interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups attached to a 4-chlorophenyl ring.
Phenylazetidine derivatives: Compounds containing the phenylazetidine moiety with different substituents.
Uniqueness: 1-((4-Chlorophenyl)sulfonyl)-2-phenylazetidine is unique due to the combination of the sulfonyl and phenylazetidine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
78826-14-9 |
|---|---|
Molecular Formula |
C15H14ClNO2S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-phenylazetidine |
InChI |
InChI=1S/C15H14ClNO2S/c16-13-6-8-14(9-7-13)20(18,19)17-11-10-15(17)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
InChI Key |
GDQKCXKJHVUMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


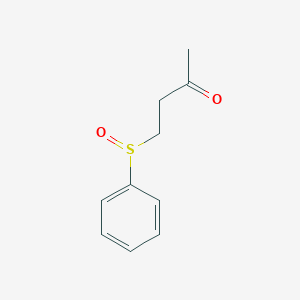
![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
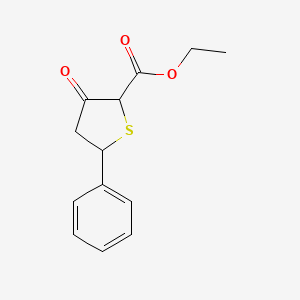
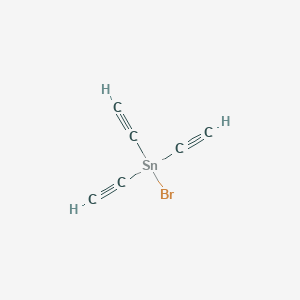
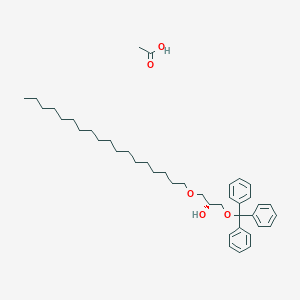
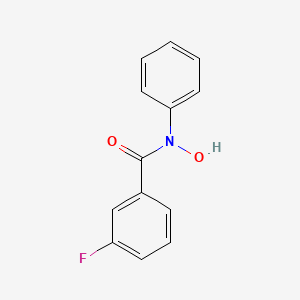
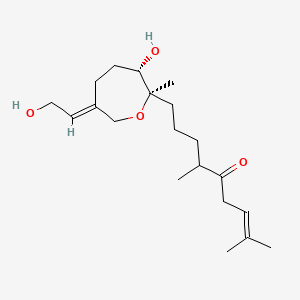
![1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-](/img/structure/B14436873.png)
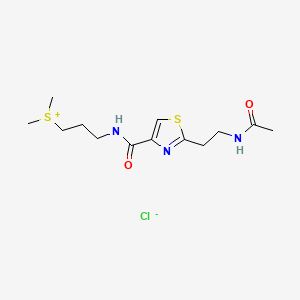
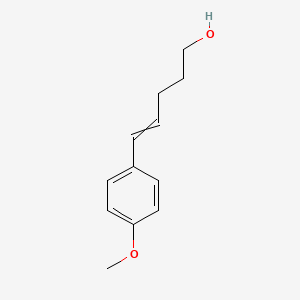
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14436887.png)
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)

![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
